(3R)-3-[4-[[4-(spiro[indene-1,4'-piperidine]-1'-ylmethyl)phenyl]methoxy]phenyl]hex-4-ynoic acid
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Overview
Description
(3R)-3-[4-[[4-(spiro[indene-1,4’-piperidine]-1’-ylmethyl)phenyl]methoxy]phenyl]hex-4-ynoic acid is a complex organic compound with a unique structure that includes a spiro[indene-1,4’-piperidine] moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-[4-[[4-(spiro[indene-1,4’-piperidine]-1’-ylmethyl)phenyl]methoxy]phenyl]hex-4-ynoic acid involves multiple steps, starting from commercially available precursors. The key steps typically include:
Formation of the spiro[indene-1,4’-piperidine] core: This can be achieved through a cyclization reaction involving indene and piperidine derivatives under acidic or basic conditions.
Attachment of the phenyl groups: This step involves the use of palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions to attach the phenyl groups to the spiro core.
Introduction of the hex-4-ynoic acid moiety: This can be done through a Sonogashira coupling reaction, where an alkyne is coupled with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial scale.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-[4-[[4-(spiro[indene-1,4’-piperidine]-1’-ylmethyl)phenyl]methoxy]phenyl]hex-4-ynoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the alkyne to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the phenyl rings, where halogens or other leaving groups can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), lithium aluminum hydride (LiAlH₄)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alkenes, alkanes
Substitution: Amines, thiols
Scientific Research Applications
(3R)-3-[4-[[4-(spiro[indene-1,4’-piperidine]-1’-ylmethyl)phenyl]methoxy]phenyl]hex-4-ynoic acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Material Science: The compound’s structural properties may be useful in the development of new materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism of action of (3R)-3-[4-[[4-(spiro[indene-1,4’-piperidine]-1’-ylmethyl)phenyl]methoxy]phenyl]hex-4-ynoic acid involves its interaction with specific molecular targets. The spiro[indene-1,4’-piperidine] moiety can interact with various receptors or enzymes, potentially inhibiting or activating them. The phenyl groups and the alkyne moiety can also participate in π-π interactions or hydrogen bonding, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-[4-[[4-(spiro[indene-1,4’-piperidine]-1’-ylmethyl)phenyl]methoxy]phenyl]hex-4-ynoic acid: can be compared with other spiro compounds such as spiro[indene-1,4’-piperidine] derivatives and other phenyl-substituted alkynes.
Uniqueness
- The unique combination of the spiro[indene-1,4’-piperidine] core with phenyl and alkyne groups makes this compound distinct from other similar compounds. This unique structure may confer specific biological activities or material properties that are not present in other compounds.
Properties
Molecular Formula |
C33H33NO3 |
---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
(3R)-3-[4-[[4-(spiro[indene-1,4'-piperidine]-1'-ylmethyl)phenyl]methoxy]phenyl]hex-4-ynoic acid |
InChI |
InChI=1S/C33H33NO3/c1-2-5-29(22-32(35)36)27-12-14-30(15-13-27)37-24-26-10-8-25(9-11-26)23-34-20-18-33(19-21-34)17-16-28-6-3-4-7-31(28)33/h3-4,6-17,29H,18-24H2,1H3,(H,35,36)/t29-/m1/s1 |
InChI Key |
FHRWHNJJQGSCQC-GDLZYMKVSA-N |
Isomeric SMILES |
CC#C[C@H](CC(=O)O)C1=CC=C(C=C1)OCC2=CC=C(C=C2)CN3CCC4(CC3)C=CC5=CC=CC=C45 |
Canonical SMILES |
CC#CC(CC(=O)O)C1=CC=C(C=C1)OCC2=CC=C(C=C2)CN3CCC4(CC3)C=CC5=CC=CC=C45 |
Origin of Product |
United States |
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